[4-(sulfanylmethyl)phenyl]methanol
Description
[4-(Sulfanylmethyl)phenyl]methanol (CAS: 59021-02-2, C₈H₁₀OS, MW: 154.23 g/mol) is a benzenemethanol derivative featuring a hydroxymethyl (–CH₂OH) group and a sulfanylmethyl (–CH₂SH) substituent at the para positions. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its dual functional groups, which enable hydrogen bonding, thiol reactivity, and structural versatility. It serves as a precursor for synthesizing thioethers, disulfides, and coordination complexes .
Properties
CAS No. |
1513282-08-0 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thiol-Methanol Addition: One common method involves the addition of methanol to a thiol-substituted benzene derivative under controlled conditions. This reaction typically requires a catalyst such as a base or acid to facilitate the addition.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a thiol-substituted benzaldehyde, followed by hydrolysis to yield [4-(sulfanylmethyl)phenyl]methanol.
Industrial Production Methods: Industrial production of [4-(sulfanylmethyl)phenyl]methanol often involves large-scale Grignard reactions due to their efficiency and high yield. The process is optimized to ensure purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Sulfanylmethyl)phenyl]methanol can undergo oxidation to form [4-(sulfanylmethyl)phenyl]methanal. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to [4-(sulfanylmethyl)phenyl]methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in [4-(sulfanylmethyl)phenyl]methanol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products:
Oxidation: [4-(Sulfanylmethyl)phenyl]methanal
Reduction: [4-(Sulfanylmethyl)phenyl]methane
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(Sulfanylmethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: It is used in studies to understand the interaction of sulfanylmethyl groups with biological systems.
Industry:
Material Science: [4-(Sulfanylmethyl)phenyl]methanol is used in the production of polymers and other materials with specific properties.
Chemical Manufacturing: It serves as a precursor in the manufacture of various chemicals.
Mechanism of Action
The mechanism by which [4-(sulfanylmethyl)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanylmethyl group can form bonds with active sites, altering the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various biological processes.
Comparison with Similar Compounds
Substituent Modifications on the Sulfur Atom
The sulfur atom in the sulfanylmethyl group can be modified to alter electronic, steric, and physicochemical properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., methylsulfonyl) reduce thiol reactivity but enhance solubility in polar solvents.
- Halogenated substituents (e.g., Cl, CF₂H) improve lipophilicity and stability, favoring applications in drug design.
Functional Group Variations
Replacing the hydroxymethyl group or modifying the aromatic ring alters hydrogen-bonding capacity and molecular interactions:
Key Observations :
- Phenol derivatives exhibit stronger intermolecular hydrogen bonding but lower solubility in nonpolar solvents.
- Ionic complexes leverage sulfonate and pyridinium groups for stable crystal packing, relevant in optoelectronics.
Key Observations :
- Thiols require rigorous handling to prevent disulfide formation or oxidation.
- Arylthioethers (e.g., methylthio derivatives) show lower acute toxicity but still demand protective measures.
Crystallographic Behavior
- [4-(Sulfanylmethyl)phenyl]methanol and its analogs form stabilized crystal lattices via O–H⋯O/S–H⋯O hydrogen bonds and π-π stacking. For example, ionic analogs exhibit alternating cation-anion layers parallel to the (112) plane, with interlayer distances of ~3.55 Å .
Nonlinear Optical Properties
- The pyridinium-sulfonate ionic complex demonstrates second-harmonic generation (SHG) efficiency 1.5× higher than urea, attributed to charge-transfer interactions between the donor (dimethylamino) and acceptor (sulfonate) groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
